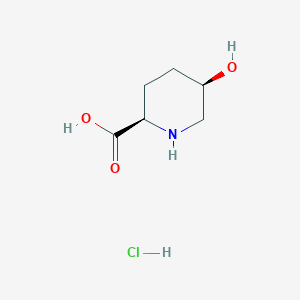

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the diastereoselective total synthesis of piperidine alkaloids, which includes key steps such as ring opening of α-aminobutyrolactone, subsequent 1,3-diketone synthesis, and heteroannulation via cascade reactions involving debenzylation, intramolecular cyclization, and imine reduction under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods allow for the direct introduction of functional groups into the piperidine ring, enhancing the overall yield and purity of the final product .

化学反応の分析

Types of Reactions

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to convert ketones or aldehydes into alcohols.

Substitution: Involves the replacement of one functional group with another, commonly using halohydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include chiral aldehydes, Lewis acids like ZnCl₂, and halohydrocarbons. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure high enantioselectivity and yield .

Major Products

The major products formed from these reactions are typically α,α-disubstituted α-amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

科学的研究の応用

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

作用機序

The mechanism of action of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This selective binding is crucial for its biological effects, including inhibition of specific enzymes or activation of receptor pathways .

類似化合物との比較

Similar Compounds

- (2R,5R)-5-Hydroxyhomopipecolic acid

- (2R,5R,8R)-5-Hydroxysedamine

- cis-2-Carboxymethyl-5-hydroxypiperidine

Uniqueness

What sets (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .

生物活性

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as 5-hydroxypiperidine-2-carboxylic acid hydrochloride, is a chiral compound belonging to the piperidine family. Its unique structural features, including a hydroxyl group and a carboxylic acid moiety, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12ClNO3, with a molecular weight of 181.62 g/mol. The compound is typically presented in its hydrochloride form to enhance solubility and stability.

Key Structural Features:

- Piperidine Ring: A six-membered ring that contributes to the compound's basic properties.

- Hydroxyl Group: Located at the 5-position, this group is essential for biological interactions.

- Carboxylic Acid Group: Present at the 2-position, it plays a crucial role in the compound's reactivity and binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting the growth of certain pathogens.

Case Study:

A study conducted by researchers demonstrated that this compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert protective effects on neuronal cells through several mechanisms, including modulation of neurotransmitter levels and reduction of oxidative stress.

Mechanism of Action:

- Inhibition of Neuroinflammation: The compound reduces the production of pro-inflammatory cytokines in microglial cells.

- Antioxidant Activity: It scavenges free radicals, thereby protecting neurons from oxidative damage .

Enzyme Inhibition

This compound has been identified as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition is crucial for restoring the efficacy of β-lactam antibiotics against resistant strains.

Research Findings:

In vitro assays revealed that the compound inhibited various β-lactamases with IC50 values ranging from 10 to 50 µM, highlighting its potential role as a β-lactamase inhibitor .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Basic structure without additional groups | General neuroactive properties |

| 1-Hydroxypiperidine | Hydroxyl group at position 1 | Antimicrobial activity |

| 3-Hydroxy-N-methylpiperidine | Hydroxyl group at position 3 | Neuroprotective effects |

| L-pipecolic Acid | Naturally occurring derivative | Potential role in metabolism |

The unique combination of functional groups in this compound enhances its biological activity compared to other piperidine derivatives .

特性

IUPAC Name |

(2R,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYCCWEJZJLHW-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@@H]1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。